
(Chloromethyl)cyclohexane
Overview
Description
(Chloromethyl)cyclohexane (C₇H₁₁Cl) is a halogenated cycloalkane derivative featuring a chloromethyl (-CH₂Cl) group attached to a cyclohexane ring. The chloromethyl group introduces both steric and electronic effects, influencing reactivity, solubility, and applications. For instance, analogous bromomethylcyclohexane () shares structural similarities but differs in halogen electronegativity and bond strength, which can affect substitution reactions and stability .
This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals (e.g., analogs of Chlorocyclohexane, which is used in specialty chemicals; ) or agrochemicals. Its synthesis likely involves radical halogenation or nucleophilic substitution, akin to the light-initiated chlorination of cyclohexane (), though specific pathways require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexylmethanol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclohexene.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone or cyclohexanol, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Cyclohexylmethanol: From nucleophilic substitution.
Cyclohexene: From elimination reactions.
Cyclohexanone and Cyclohexanol: From oxidation reactions .
Scientific Research Applications
(Chloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is employed in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of (Chloromethyl)cyclohexane involves its reactivity as an alkylating agent. The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic pathways to introduce the cyclohexylmethyl moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Insights :
- Reactivity : The C-Cl bond in this compound is stronger than C-Br in bromomethyl analogs, making it less reactive in nucleophilic substitutions but more stable under thermal conditions .
- Lipophilicity : Compared to Chlorocyclohexane, the chloromethyl group increases lipophilicity (log P), enhancing solubility in organic matrices (inferred from , where substituent size correlates with log kw).
Biodegradability
Substituent position and size significantly impact biodegradation rates (). Methyl- and ethyl-substituted cyclohexanes degrade rapidly, while dimethyl isomers show variability. This compound’s biodegradability is expected to be slower due to the electron-withdrawing Cl atom, which may hinder microbial enzymatic activity .
Physical Properties
- Boiling Point : Likely higher than Methylcyclohexane (101°C; ) due to increased molecular weight and polarity.
- Solubility: Less polar than Chlorocyclohexanol () but more polar than Methylcyclohexane, suggesting moderate solubility in both hydrophobic and polar aprotic solvents.
Membrane Interactions
Cyclohexane derivatives interact with lipid membranes based on substituent hydrophobicity and size (). This compound’s bulky substituent may disrupt membrane domains less effectively than linear alkanes (e.g., hexadecane) but faster than smaller analogs like octane .
Biological Activity
(Chloromethyl)cyclohexane, also known by its CAS number 1072-95-3, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and potential applications based on recent research findings.
This compound is a derivative of cyclohexane where a chloromethyl group is substituted at one of the carbon atoms. The molecular formula for this compound is C7H13Cl.
Synthesis Methods
The synthesis of this compound typically involves chloromethylation reactions, which can be achieved through various methodologies:
- Chloromethylation with Formaldehyde and Hydrochloric Acid : This method employs formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction generally occurs under mild conditions, yielding the desired chloromethylated product.
- Use of Catalysts : Catalysts such as manganese(III) complexes have been explored for promoting oxidation reactions involving cyclohexane derivatives. These catalysts can enhance the yield and selectivity of chlorinated products .
The biological activity of this compound can be attributed to its ability to undergo elimination reactions, similar to other alkyl halides. These reactions often lead to the formation of more substituted alkenes, which can interact with various biological targets.
Biochemical Pathways
- Elimination Reactions : The compound can participate in elimination reactions that may result in the formation of reactive intermediates capable of further chemical transformations.
- Substitution Reactions : The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to new biologically active compounds.
Biological Activity and Applications
Recent studies highlight several areas where this compound exhibits biological activity:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds targeting cancer and cardiovascular diseases. Its ability to form derivatives with various functional groups makes it valuable in drug development .
- Materials Science : The compound is utilized in creating polymers and advanced materials, contributing to innovations in material properties.
Case Study 1: Synthesis of Biologically Active Molecules
Research has demonstrated that this compound can be employed as a precursor for synthesizing α,β-unsaturated dioxanes and dioxolanes, which possess significant biological activities. These derivatives are being investigated for their potential therapeutic effects against various diseases.
Case Study 2: Catalytic Activity
A study explored the catalytic properties of manganese(III) complexes in oxidizing saturated hydrocarbons like cyclohexane. The results indicated that specific catalysts could enhance the conversion rates significantly, suggesting potential applications in synthetic organic chemistry involving this compound derivatives .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in biological systems. Preliminary data indicate that while it shows potential for beneficial applications, it also requires careful handling due to its reactivity and possible toxic effects.
Endpoint | Value |
---|---|
Acute Toxicity (LD50) | Data not fully established |
Chronic Toxicity | Requires further investigation |
Environmental Impact | Potential bioaccumulation risk |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (chloromethyl)cyclohexane, and how can reaction conditions be optimized?
- Methodology : this compound is typically synthesized via chlorination of cyclohexanol. A standard procedure involves refluxing cyclohexanol with 30% hydrochloric acid at 85°C for 12 hours, followed by gradual heating to 103°C. Post-reaction, the mixture is cooled, layered, and washed with saturated NaCl and Na2CO3 solutions. The product is dried (e.g., with anhydrous CaCl2) and purified via fractional distillation (collecting 141–142.5°C fractions) . Optimization can employ statistical experimental design (e.g., Plackett-Burman or Box-Behnken methods) to refine parameters like temperature, reagent ratio, and reaction time .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity assessment. GC with flame ionization detection (FID) and polar columns (e.g., DB-WAX) resolves volatile impurities, while HPLC with C18 columns and UV detection (e.g., 254 nm) identifies non-volatile byproducts. Infrared spectroscopy (IR) confirms functional groups (e.g., C-Cl stretch near 600–800 cm⁻¹) . Mass spectrometry (MS) provides molecular ion validation (m/z ~132 for C7H13Cl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use flame-retardant, antistatic lab coats and nitrile gloves to prevent skin contact. Work in a fume hood with explosion-proof ventilation. Avoid ignition sources (e.g., sparks, open flames) due to flammability risks. Store in airtight containers under inert gas (N2/Ar). In case of exposure, wash affected areas with soap/water and consult medical personnel immediately .
Properties
IUPAC Name |
chloromethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGHMBBBTYRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181401 | |
Record name | Cyclohexane, chloromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26895-68-1 | |
Record name | Cyclohexane, chloromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, chloromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.